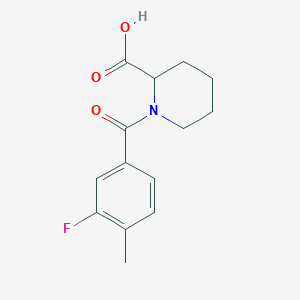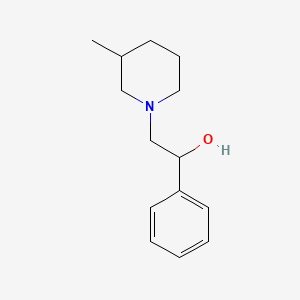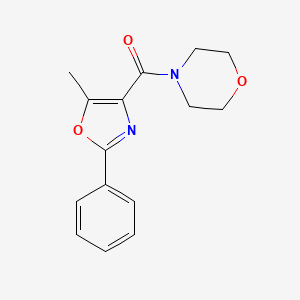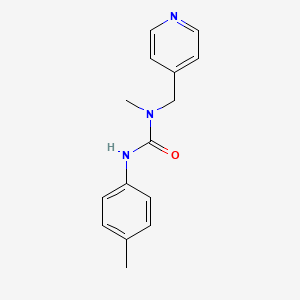
N,N-dimethyl-4-phenoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-phenoxybenzamide, also known as DPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPBA is a white crystalline solid that is soluble in organic solvents, and it has a molecular weight of 243.3 g/mol.
科学研究应用
N,N-dimethyl-4-phenoxybenzamide has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been studied for its potential applications in the development of organic electronic devices, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). In environmental science, this compound has been investigated for its potential use as a pesticide and herbicide.
作用机制
The mechanism of action of N,N-dimethyl-4-phenoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses. This inhibition can lead to an increase in the levels of acetylcholine, a neurotransmitter that is involved in various physiological processes, including muscle contraction and cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to have neuroprotective effects, which may be useful for the treatment of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
N,N-dimethyl-4-phenoxybenzamide has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and purify, and it is readily available from commercial sources. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound also has some limitations for use in laboratory experiments. For example, it can be difficult to dissolve in aqueous solutions, which may limit its use in certain experiments. This compound also has a relatively low solubility in some organic solvents, which may limit its use in certain synthetic reactions.
未来方向
There are several future directions for research on N,N-dimethyl-4-phenoxybenzamide. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the potential applications of this compound in the development of new drugs for the treatment of various diseases. Additionally, research on the environmental impact of this compound and its potential use as a pesticide or herbicide is also an area of interest. Finally, research on the mechanism of action of this compound and its physiological effects may lead to the development of new therapies for various diseases.
合成方法
N,N-dimethyl-4-phenoxybenzamide can be synthesized using various methods, including the reaction of 4-phenoxybenzoic acid with dimethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified using column chromatography or recrystallization.
属性
IUPAC Name |
N,N-dimethyl-4-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-16(2)15(17)12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMGKERSHGBCMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)
![3-[(E)-2-[3-(difluoromethoxy)-4-methoxyphenyl]ethenyl]-5-methyl-4-nitro-1,2-oxazole](/img/structure/B7468974.png)


![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)




![2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)



